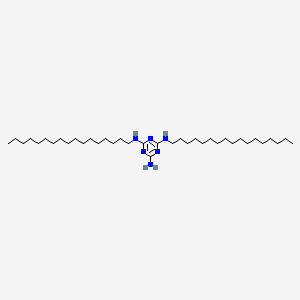
N~2~,N~4~-Diheptadecyl-1,3,5-triazine-2,4,6-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~,N~4~-Diheptadecyl-1,3,5-triazine-2,4,6-triamine is a compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of N2,N~4~-Diheptadecyl-1,3,5-triazine-2,4,6-triamine, characterized by the presence of long alkyl chains, makes it particularly interesting for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~4~-Diheptadecyl-1,3,5-triazine-2,4,6-triamine typically involves the sequential substitution of the chlorides in cyanuric chloride with heptadecylamine. The reaction is carried out under controlled conditions to ensure the selective substitution at the 2, 4, and 6 positions of the triazine ring. The general reaction scheme can be represented as follows:
Step 1: Cyanuric chloride is reacted with heptadecylamine in the presence of a base such as triethylamine.
Step 2: The reaction mixture is stirred at a specific temperature to facilitate the substitution reaction.
Step 3: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N2,N~4~-Diheptadecyl-1,3,5-triazine-2,4,6-triamine may involve large-scale reactors and automated systems to control the reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N~2~,N~4~-Diheptadecyl-1,3,5-triazine-2,4,6-triamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted triazine compounds.
Scientific Research Applications
N~2~,N~4~-Diheptadecyl-1,3,5-triazine-2,4,6-triamine has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and as a catalyst in various organic reactions.
Medicine: Research is ongoing to explore its potential as an anticancer agent and in the treatment of other diseases.
Industry: It is used in the production of polymers, coatings, and other materials with specific properties.
Mechanism of Action
The mechanism of action of N2,N~4~-Diheptadecyl-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various catalytic processes. Additionally, the long alkyl chains in the compound may facilitate its incorporation into lipid membranes, enhancing its biological activity.
Comparison with Similar Compounds
Similar Compounds
N~2~,N~4~,N~6~-Tridodecyl-1,3,5-triazine-2,4,6-triamine: Similar in structure but with shorter alkyl chains.
Melamine: A simpler triazine compound with amino groups instead of alkyl chains.
2,4,6-Triamino-1,3,5-triazine: Another triazine derivative with different substituents.
Uniqueness
N~2~,N~4~-Diheptadecyl-1,3,5-triazine-2,4,6-triamine is unique due to its long alkyl chains, which impart specific properties such as increased hydrophobicity and potential for membrane incorporation. These properties make it particularly useful in applications requiring amphiphilic compounds.
Properties
CAS No. |
61912-36-5 |
|---|---|
Molecular Formula |
C37H74N6 |
Molecular Weight |
603.0 g/mol |
IUPAC Name |
2-N,4-N-di(heptadecyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C37H74N6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39-36-41-35(38)42-37(43-36)40-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-34H2,1-2H3,(H4,38,39,40,41,42,43) |
InChI Key |
NZIZIGIYJOZLIX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCNC1=NC(=NC(=N1)N)NCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















